tert-Butyl [1-(4-bromobenzyl)piperidin-4-yl]methylcarbamate tert-Butyl [1-(4-bromobenzyl)piperidin-4-yl]methylcarbamate
Brand Name: Vulcanchem
CAS No.: 1286272-90-9
VCID: VC6261792
InChI: InChI=1S/C18H27BrN2O2/c1-18(2,3)23-17(22)20-12-14-8-10-21(11-9-14)13-15-4-6-16(19)7-5-15/h4-7,14H,8-13H2,1-3H3,(H,20,22)
SMILES: CC(C)(C)OC(=O)NCC1CCN(CC1)CC2=CC=C(C=C2)Br
Molecular Formula: C18H27BrN2O2
Molecular Weight: 383.33

tert-Butyl [1-(4-bromobenzyl)piperidin-4-yl]methylcarbamate

CAS No.: 1286272-90-9

Cat. No.: VC6261792

Molecular Formula: C18H27BrN2O2

Molecular Weight: 383.33

* For research use only. Not for human or veterinary use.

tert-Butyl [1-(4-bromobenzyl)piperidin-4-yl]methylcarbamate - 1286272-90-9

CAS No. 1286272-90-9
Molecular Formula C18H27BrN2O2
Molecular Weight 383.33
IUPAC Name tert-butyl N-[[1-[(4-bromophenyl)methyl]piperidin-4-yl]methyl]carbamate
Standard InChI InChI=1S/C18H27BrN2O2/c1-18(2,3)23-17(22)20-12-14-8-10-21(11-9-14)13-15-4-6-16(19)7-5-15/h4-7,14H,8-13H2,1-3H3,(H,20,22)
Standard InChI Key DVDUWEIFWYQCGZ-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)NCC1CCN(CC1)CC2=CC=C(C=C2)Br

Chemical Identity and Structural Properties

Molecular Characterization

The IUPAC name for this compound is tert-butyl N-[[1-[(4-bromophenyl)methyl]piperidin-4-yl]methyl]carbamate, reflecting its branched carbamate and brominated aromatic substituents. Key identifiers include:

PropertyValue
CAS No.1286272-90-9
Molecular FormulaC18H27BrN2O2\text{C}_{18}\text{H}_{27}\text{BrN}_2\text{O}_2
Molecular Weight383.33 g/mol
SMILESCC(C)(C)OC(=O)NCC1CCN(CC1)CC2=CC=C(C=C2)Br
InChIKeyDVDUWEIFWYQCGZ-UHFFFAOYSA-N

The piperidine ring adopts a chair conformation, while the 4-bromobenzyl group introduces steric bulk and electronic effects that influence reactivity . The tert-butyl carbamate acts as a protecting group for amines, enabling selective functionalization in multistep syntheses .

Spectral and Physicochemical Data

While experimental data on solubility and melting point remain unpublished, computational models predict moderate lipophilicity (logP3.2\log P \approx 3.2), suggesting limited aqueous solubility. Nuclear magnetic resonance (NMR) spectra would likely show characteristic signals for the tert-butyl group (δ ~1.4 ppm), aromatic protons (δ ~7.3–7.5 ppm), and piperidine methylene groups (δ ~2.5–3.5 ppm) .

Synthesis and Chemical Reactivity

Synthetic Pathways

The compound is synthesized via a multi-step sequence starting from 1-(4-bromobenzyl)piperidin-4-ylmethanamine. Key steps include:

  • Protection of the Primary Amine: Reaction with di-tert-butyl dicarbonate (Boc2O\text{Boc}_2\text{O}) in the presence of a base like triethylamine to form the carbamate .

  • Purification: Column chromatography or recrystallization to isolate the product .

A representative synthesis from the literature involves coupling tert-butyl carbamate derivatives with bromobenzyl halides under Ullmann or Buchwald-Hartwig conditions . For example, in the preparation of NLRP3 inhibitors, tert-butyl [1-(4-bromobenzyl)piperidin-4-yl]methylcarbamate was alkylated using sodium hydride and p-chlorobenzyl bromide, followed by deprotection with trifluoroacetic acid (TFA) .

Reactivity and Functionalization

The bromine atom at the para position of the benzyl group enables cross-coupling reactions (e.g., Suzuki-Miyaura) to introduce aryl or heteroaryl substituents . The carbamate group is stable under basic conditions but cleaves readily with acids (e.g., HCl in dioxane), regenerating the primary amine for further derivatization .

Applications in Medicinal Chemistry

Role in NLRP3 Inflammasome Inhibition

In a 2021 study, derivatives of this compound were evaluated as NLRP3 inflammasome inhibitors . While the parent molecule showed modest activity (% inhibition of IL-1β release = 45% at 10 µM), structural analogs demonstrated enhanced potency. For instance, introducing a cyanoguanidine moiety (compound 12) increased IL-1β inhibition to 78% by disrupting ATP binding to the NLRP3 NACHT domain .

Structure-Activity Relationship (SAR) Insights

  • Piperidine Substitution: N-Methylation of the piperidine ring (compound 7) reduced pyroptosis inhibition by 30%, highlighting the importance of hydrogen bonding at this position .

  • Bromine Replacement: Replacing bromine with electron-withdrawing groups (e.g., nitro) improved cellular permeability but increased cytotoxicity (TC50_{50} < 50 µM) .

Hazard CategoryGHS Classification
Skin IrritationCategory 2 (H315)
Eye IrritationCategory 2A (H319)
Respiratory ToxicityCategory 3 (H335)

Pharmacological and Toxicological Profile

Metabolic Stability

Preliminary microsomal stability studies (human liver microsomes) revealed a half-life (t1/2t_{1/2}) of 12.3 minutes, necessitating structural modifications (e.g., fluorination) to enhance metabolic resistance .

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